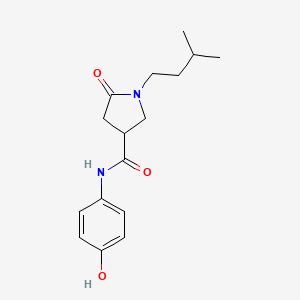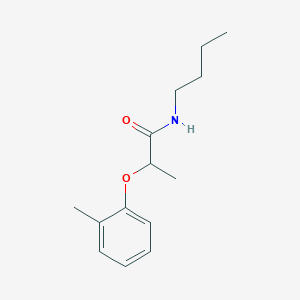![molecular formula C20H18FN3O3S B4506214 2-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4506214.png)
2-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.10529078 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into similar compounds often focuses on their synthesis and characterization. For example, the study of thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones involved the synthesis of a series of compounds through reactions involving fluorophenyl components. These compounds were then screened for their antipsychotic and anticonvulsant activities, demonstrating the intersection of synthetic chemistry and pharmacological application (H. Kaur, S. Saxena, Ashok Kumar, 2010).
Photocatalytic Applications
A visible-light-driven photoredox reaction study utilized tetrahydroisoquinoline, highlighting the compound's role in synthesizing 5,6-dihydroimidazo[2,1-a]isoquinolines with strong photoluminescence properties. These findings suggest applications in the development of blue OLED devices, showcasing the compound's relevance in materials science and engineering (Zaibin Wang et al., 2021).
Crystal Packing Studies
Investigations into the weak interactions in derivatives of tetrahydroisoquinoline, such as the study of fluorophenyl-tetrahydro dioxoloisoquinolines, utilize single crystal X-ray diffraction to understand molecular conformations and interactions. This research can inform drug design and material science by elucidating the structural basis of molecule behavior (A. Choudhury et al., 2003).
Metabolic Pathways
Research into the metabolism of compounds structurally similar to the one of interest offers insights into their pharmacokinetics. For example, studies on orexin receptor antagonists related to the tetrahydroisoquinoline structure have mapped out metabolic pathways and excretion profiles in humans, critical for drug development and safety assessments (C. Renzulli et al., 2011).
Antimicrobial and Anticancer Agents
The development of antimicrobial and anticancer agents also involves compounds with tetrahydroisoquinoline cores. Synthesis strategies aim to create novel compounds with significant bioactivity, as seen in studies producing derivatives evaluated for their antitumor activities against various cancer cell lines. These efforts highlight the potential of such compounds in therapeutic applications (Yilin Fang et al., 2016).
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-23-19(20(25)24-11-10-14-4-2-3-5-16(14)13-24)12-18(22-28(23,26)27)15-6-8-17(21)9-7-15/h2-9,12H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEOAPUYPFRZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)F)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-FLUOROPHENYL)FORMAMIDO]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B4506133.png)

![N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4506140.png)
![2,2-dimethyl-1-[3-(piperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B4506145.png)
![1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide](/img/structure/B4506155.png)
![3,6-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B4506164.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4506170.png)
![1-benzyl-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidin-4-amine](/img/structure/B4506175.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4506195.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B4506218.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B4506232.png)
![4-methoxy-N-[2-(1-methyl-4-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4506239.png)
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-methylpropanamide](/img/structure/B4506242.png)
